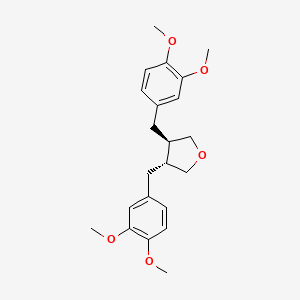
Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Inhibition of Platelet Activating Factor Receptor Binding
Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran and its analogues have been studied for their potential as specific platelet activating factor (PAF) antagonists. These compounds exhibit stereodependent inhibition of PAF receptor binding to rabbit platelet plasma membranes. The inhibition varies with the shape of the molecules, with trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran showing significant potency as a PAF antagonist (Biftu et al., 1986).
2. Synthesis of Tetrahydrofuran Derivatives
The synthesis of tetrahydrofuran derivatives, including trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran, has been explored for its applications in creating various compounds. For instance, Lewis acid-catalyzed rearrangements of dihydro-1,3-dioxepines resulted in the stereoselective formation of cis- and trans-disubstituted tetrahydrofuran derivatives. These compounds have implications in pharmaceutical synthesis, such as the creation of darunavir, an HIV/AIDS treatment drug (Ghosh & Belcher, 2020).
3. Molecular and Physical Properties
Research into the properties and reactions of molecules like 3,4-dimethoxyfuran, which is structurally related to trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran, has provided valuable insights. Studies have shown that these compounds are more reactive than furan itself and can undergo various substitution reactions. Such studies contribute to understanding the reactivity and potential applications of these compounds in different fields (Iten, Hofmann, & Eugster, 1978).
4. Natural Occurrence and Synthesis
Trans-3,4-bis(3,4-dimethoxybenzyl)tetrahydrofuran has also been identified as a natural product isolated from the bark of Aglaia elaeagnoidea, along with other compounds. Its natural occurrence and synthesis are areas of interest in phytochemistry and natural product research (Fuzzati et al., 1996).
5. Applications in Organic Synthesis
The compound and its analogues have been utilized in organic synthesis, demonstrating their versatility. For example, trans-3,4-dibenzyl-2-oxo-tetrahydrofuran, a related compound, was synthesized via the Stobbe condensation, showcasing the compound's utility in synthetic organic chemistry (Jack & Orubite, 2012).
Propriétés
IUPAC Name |
(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-23-19-7-5-15(11-21(19)25-3)9-17-13-27-14-18(17)10-16-6-8-20(24-2)22(12-16)26-4/h5-8,11-12,17-18H,9-10,13-14H2,1-4H3/t17-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDLIQAXFOCGBP-ROUUACIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COCC2CC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


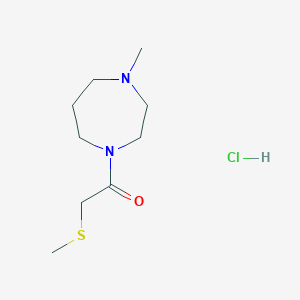
![6-Azaspiro[2.6]nonane-6-carbonyl chloride](/img/structure/B2927911.png)
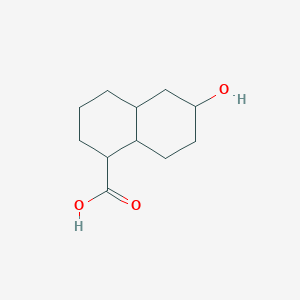
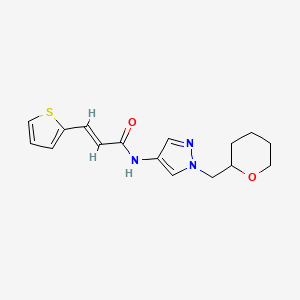
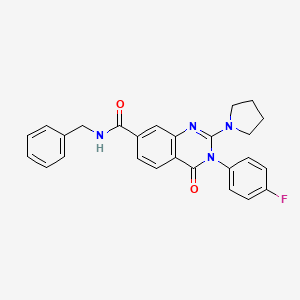
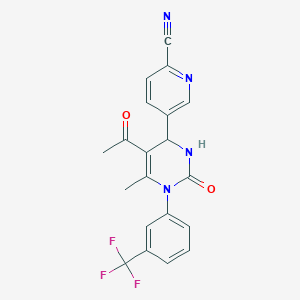
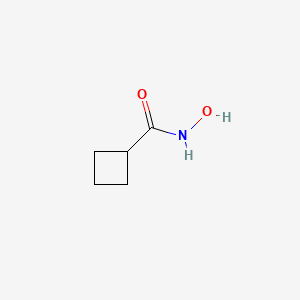
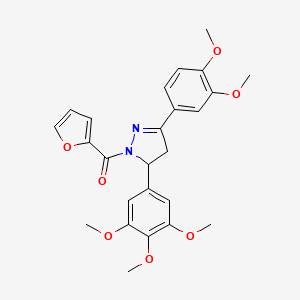
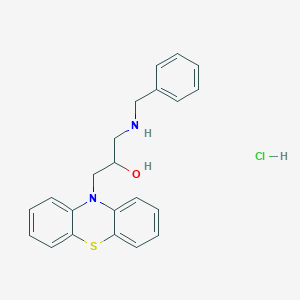
![2-(4-Methylphenyl)-4-thieno[3,2-d]pyrimidin-4-ylmorpholine](/img/structure/B2927923.png)
![1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2927925.png)
![(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2927927.png)
